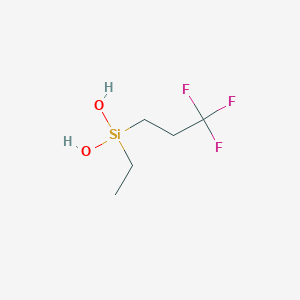

Ethyl(3,3,3-trifluoropropyl)silanediol

Description

Significance of Fluorinated Organosilicon Compounds in Advanced Chemical Research

The introduction of fluorine into organosilicon molecules imparts a range of desirable properties, making them highly significant in advanced materials science and chemical synthesis. nih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can drastically alter the physical and chemical characteristics of a compound. nih.gov In the context of organosilicons, this fluorination can lead to enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity and oleophobicity.

Fluorinated organosilicon compounds are pivotal as intermediates for chemical modifications and as crosslinking agents. google.com For instance, they can undergo hydrosilylation reactions with vinyl group-bearing fluoropolymers, demonstrating excellent compatibility and stability. google.com The unique reactivity of fluorinated groups also opens new synthetic pathways; for example, recent research has explored organophotoredox catalysis for the defluorination of trifluoromethyl compounds to create valuable fluorinated building blocks. nih.gov The incorporation of fluorine is a key strategy in developing advanced polymers, resins, and surface treatments for industries ranging from electronics to aerospace. nih.gov

Historical Development and Academic Context of Silanediol (B1258837) Investigations

The study of organosilicon compounds dates back to the 19th century, with chemists like Charles Friedel and James Crafts preparing the first compound with a silicon-carbon bond in 1863. richsilicone.com A significant breakthrough came between 1898 and 1944, when Frederic Kipping's extensive research into the hydrolysis of organochlorosilanes laid the groundwork for the modern silicone industry. richsilicone.com His work, and that of his contemporaries, led to the synthesis of silanols (R₃SiOH) and silanediols (R₂Si(OH)₂), the fundamental precursors to polysiloxanes (silicones). richsilicone.com

Initially, silanediols were primarily studied as transient intermediates in the sol-gel process—the hydrolytic condensation of chlorosilanes or alkoxysilanes to form silicone polymers. nih.gov The primary challenge in their investigation was their tendency to undergo self-condensation to form siloxane bridges (Si-O-Si). However, academic interest has grown in isolating and characterizing stable silanediols, as they are crucial building blocks for well-defined supramolecular structures and metallasiloxanes. Modern synthetic methods, including metal-catalyzed hydrolytic oxidation and enzymatic oxidation of hydrosilanes, have provided more selective routes to these compounds. nih.gov

Research Rationale and Focus on Ethyl(3,3,3-trifluoropropyl)silanediol

The specific research focus on this compound stems from its potential to combine the properties of its constituent groups into a single, functional molecule. The rationale for its investigation can be broken down into several key aspects:

Precursor for Advanced Materials: As a silanediol, it serves as a monomer for the synthesis of specialized polysiloxanes. The presence of the 3,3,3-trifluoropropyl group is expected to yield polymers with low refractive indices, high thermal stability, and hydrophobic/oleophobic surfaces. These properties are highly sought after for coatings, sealants, and dielectric materials.

Surface Modification Agent: The hydroxyl groups can react with surfaces rich in oxide or hydroxyl functionalities (e.g., glass, silica, metal oxides). This allows this compound to act as a surface modifier or coupling agent, tethering the fluorinated alkyl chain to a substrate to create water- and oil-repellent surfaces.

Supramolecular Chemistry: Stable silanediols are known to form hydrogen-bonded networks, acting as building blocks for crystal engineering and supramolecular chemistry. The specific stereoelectronic profile of the ethyl and trifluoropropyl groups influences the packing and architecture of these networks, offering a route to new, ordered materials.

The synthesis of this compound would likely proceed via the hydrolysis of a suitable precursor, such as dichloro(ethyl)(3,3,3-trifluoropropyl)silane or a dialkoxy equivalent. nih.gov The controlled hydrolysis of such precursors is a standard method for producing silanediols. nih.gov

Data Tables

The following tables provide key identifying and physicochemical properties for this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | guidechem.com |

| CAS Number | 184014-16-2 | guidechem.comvulcanchem.com |

| Molecular Formula | C₅H₁₁F₃O₂Si | guidechem.com |

| Molecular Weight | 188.22 g/mol | guidechem.com |

| InChI Key | GNTYGRLUGVMGDM-UHFFFAOYSA-N | guidechem.com |

| Canonical SMILES | CCSi(O)O | guidechem.com |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 180.9 ± 50.0 °C at 760 mmHg | guidechem.com |

| Density | 1.2 ± 0.1 g/cm³ | guidechem.com |

| Flash Point | 63.2 ± 30.1 °C | guidechem.com |

| Refractive Index | 1.389 | guidechem.com |

| Topological Polar Surface Area | 40.5 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 5 | guidechem.com |

Structure

3D Structure

Properties

CAS No. |

184014-16-2 |

|---|---|

Molecular Formula |

C5H11F3O2Si |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

ethyl-dihydroxy-(3,3,3-trifluoropropyl)silane |

InChI |

InChI=1S/C5H11F3O2Si/c1-2-11(9,10)4-3-5(6,7)8/h9-10H,2-4H2,1H3 |

InChI Key |

GNTYGRLUGVMGDM-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CCC(F)(F)F)(O)O |

Origin of Product |

United States |

Reaction Mechanisms and Intrinsic Chemical Reactivity of Ethyl 3,3,3 Trifluoropropyl Silanediol

Condensation Reactions and Siloxane Formation

The condensation of silanediols into siloxanes is a fundamental process in silicone chemistry. This reaction involves the formation of a siloxane bridge (Si-O-Si) from two silanol (B1196071) (Si-OH) groups, with the elimination of a water molecule. The process can be catalyzed by either acids or bases and can lead to the formation of linear chains, cyclic structures, or complex networks. researchgate.netuni-saarland.de

The formation of siloxane bridges from silanediols is a multistep process that is highly dependent on reaction conditions. The general mechanisms are as follows:

Acid-Catalyzed Condensation: In the presence of an acid, a silanol group is protonated, forming a good leaving group (H₂O). A second silanol group then acts as a nucleophile, attacking the silicon atom of the protonated species and displacing water to form the siloxane bond. Theoretical studies indicate that the protonation of the siloxane oxygen is a key factor in reducing the energy barrier for the reaction. researchgate.net The presence of hydrogen-bonding networks, involving water or other silanol groups, can facilitate the proton transfer steps. researchgate.net

Base-Catalyzed Condensation: Under basic conditions, a silanol group is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks a neutral silanol molecule, with the hydroxyl group (-OH) acting as the leaving group. The rate-determining step is typically the attack on the neutral silanol's silicon center. researchgate.net

Uncatalyzed (Thermal) Condensation: At elevated temperatures, silanediols can undergo condensation without a catalyst. uni-saarland.de This process allows for the formation of linear or cyclic oligomers and polymers, with the chain length generally increasing with higher temperatures and longer reaction times. uni-saarland.de The reaction proceeds through the interaction of silanol groups, which can be pre-organized by hydrogen bonding patterns in the solid state. uni-saarland.de

These condensation reactions can result in various structures, including linear oligomers with silanol end-groups, which can undergo further condensation, or stable cyclic oligomers. uni-saarland.de

The presence of fluorinated substituents, such as the 3,3,3-trifluoropropyl group in Ethyl(3,3,3-trifluoropropyl)silanediol, significantly influences both the kinetics and thermodynamics of condensation.

Kinetics: Fluorine is a highly electronegative element, and the -CF₃ group exerts a strong electron-withdrawing inductive effect. This effect increases the acidity of the silanol protons, making them more easily removed. In base-catalyzed condensation, this increased acidity would lead to a higher equilibrium concentration of the reactive silanolate anion, likely accelerating the rate of reaction. Conversely, in acid-catalyzed pathways that may involve a transient positive charge on the silicon atom (silylium ion character), the electron-withdrawing nature of the fluorinated group would be destabilizing, potentially slowing the reaction rate compared to non-fluorinated analogs. Studies on other fluorinated organic molecules confirm that fluorination can significantly alter kinetic profiles. nih.gov

Thermodynamics: The formation of the strong, stable Si-O-Si bond is the primary thermodynamic driving force for condensation. Thermodynamic analysis of fluorination processes in other chemical systems, such as the fluorination of rutile concentrate, shows that such reactions are often spontaneous and highly exothermic. mdpi.com While direct thermodynamic data for this compound condensation is not readily available, the stability of the resulting fluorinated polysiloxane suggests the reaction is thermodynamically favorable.

Table 1: Expected Influence of Fluorinated Substituents on Condensation Reaction Parameters

| Parameter | Influence of 3,3,3-Trifluoropropyl Group | Rationale |

| Silanol Acidity (pKa) | Decrease (Higher Acidity) | Strong electron-withdrawing inductive effect of the -CF₃ group polarizes the O-H bond. |

| Rate (Base-Catalyzed) | Increase | Higher concentration of nucleophilic silanolate anion at a given pH. |

| Rate (Acid-Catalyzed) | Decrease | Destabilization of any potential positively charged silicon intermediate. |

| Thermodynamic Favorability | Favorable | Formation of a stable Si-O-Si bond is the primary driver. |

The two distinct organic groups attached to the silicon atom in this compound each impart unique properties that influence the condensation process:

Ethyl Group (-CH₂CH₃): This alkyl group is relatively small and exerts a weak electron-donating inductive effect. Its primary contribution is steric. It occupies space around the silicon center, which can hinder the approach of other reacting molecules, potentially slowing the condensation rate compared to a less hindered silanediol (B1258837) like dimethylsilanediol. The steric demand of substituents is a known factor influencing condensation kinetics. uni-saarland.de

3,3,3-Trifluoropropyl Group (-CH₂CH₂CF₃): This group has a more significant impact due to its strong electronic effect and larger size. As discussed, its powerful electron-withdrawing nature is the dominant electronic factor. gelest.com Sterically, it is bulkier than an ethyl group, further contributing to crowding around the silicon atom. This combination of steric bulk and strong inductive effects can influence not only the rate of condensation but also the structure of the resulting products, potentially favoring the formation of certain cyclic species or linear structures with specific stereochemistry.

The asymmetry created by having both an ethyl and a 3,3,3-trifluoropropyl group on the same silicon atom can lead to complex stereochemical outcomes in the resulting polysiloxane chain.

Oligomerization and Polymerization Processes

Beyond simple condensation, this compound can be involved in more complex polymerization processes, particularly those involving the opening of cyclic siloxane rings.

Silanols and their corresponding silanolates can act as initiators for the Ring-Opening Polymerization (ROP) of strained cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃). rsc.orgmdpi.com In this process, the silanol is typically deprotonated by a strong base or an organocatalyst to form the active silanolate initiator. rsc.orgmdpi.com This initiator then attacks a silicon atom in the cyclic monomer, cleaving a siloxane bond and opening the ring. The process propagates as the new anionic chain end attacks subsequent cyclic monomers, leading to the formation of a linear polymer. The use of silanol initiators allows for the synthesis of asymmetric or telechelic polymers with controlled molecular weights. researchgate.netrsc.org

The anionic ROP of cyclosiloxanes containing 3,3,3-trifluoropropyl substituents follows a mechanism analogous to that of other substituted cyclosiloxanes. The polymerization is typically initiated by nucleophiles such as alkali metal hydroxides or silanolates. gelest.com

The mechanism can be described in three main stages:

Initiation: A nucleophilic initiator (e.g., a silanolate derived from this compound) attacks one of the silicon atoms in a trifluoropropyl-substituted cyclic siloxane monomer. The strong electron-withdrawing nature of the trifluoropropyl group makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack compared to a methyl-substituted silicon. This attack opens the strained ring, forming a linear siloxanolate active center.

Propagation: The newly formed anionic chain end attacks another cyclic monomer, incorporating it into the growing polymer chain. This process repeats, extending the length of the polysiloxane. The reaction is an equilibrium process, which also involves "backbiting" or "ring-chain" equilibration, where the active chain end can attack its own chain to form cyclic oligomers. nih.govdigitellinc.com

Termination/Transfer: The polymerization can be terminated by introducing a quenching agent (e.g., an acid) that neutralizes the anionic chain end. Chain transfer to other molecules, such as water or other silanols, can also occur, which can affect the molecular weight distribution of the final polymer. researchgate.net

The presence of the trifluoropropyl group is expected to increase the rate of polymerization due to the enhanced electrophilicity of the silicon atoms within the cyclosiloxane ring. gelest.com

Ring-Opening Polymerization (ROP) Initiated by or Involving Silanediol Species

Cationic Polymerization Mechanisms

Cationic polymerization is a form of chain-growth polymerization where a cationic initiator prompts a monomer to become reactive, subsequently adding to other monomers to form a polymer. wikipedia.org This process is typically suited for monomers that can form stable carbocations, such as alkenes with electron-donating substituents and certain heterocycles. wikipedia.orglibretexts.org The initiation step involves the generation of a carbenium ion, which then propagates by attacking other monomer units. nii.ac.jpnih.gov

While direct evidence for the cationic polymerization of this compound as a primary monomer is not extensively documented, its potential involvement can be considered in the context of initiating systems. The acidic nature of the silanol protons, enhanced by the inductive effect of the trifluoropropyl group, could allow it to act as a co-initiator in the presence of a Lewis acid. libretexts.org In such a scenario, the silanediol would protonate a susceptible monomer, generating the initial carbocation to start the polymerization chain.

Alternatively, under certain conditions, the silanol groups could be protonated by a strong acid, leading to the formation of a silyloxonium ion. This reactive species could then potentially initiate the polymerization of a suitable monomer. However, the nucleophilicity of the silanol oxygen is reduced by the electron-withdrawing trifluoropropyl group, which may render this pathway less favorable.

Polycondensation Reactions for Polymer Synthesis

Polycondensation is a step-growth polymerization process in which monomers react to form larger structural units while releasing smaller molecules such as water or alcohols. Silanols are well-known to undergo self-condensation to form siloxane bonds (Si-O-Si), which is the fundamental reaction for the synthesis of silicone polymers.

For this compound, the two hydroxyl groups on the silicon atom can react with each other or with other silanol molecules. The reaction proceeds through the formation of a siloxane bond with the elimination of a water molecule. This process can continue, leading to the formation of linear or cyclic polysiloxanes. The presence of the ethyl and 3,3,3-trifluoropropyl groups on the silicon atom will influence the properties of the resulting polymer, such as its thermal stability, chemical resistance, and surface properties.

The polycondensation of this compound can be catalyzed by either acids or bases. The reaction mechanism involves the protonation of a hydroxyl group in the presence of an acid catalyst, followed by nucleophilic attack by another silanol group. In the presence of a base, a silanolate anion is formed, which then attacks another silanol molecule.

Mechanistic Insights into Polymer Network and Architectural Formation

The bifunctional nature of this compound, possessing two reactive hydroxyl groups, allows for the formation of various polymer architectures. elsevierpure.com The specific structure of the resulting polymer network is highly dependent on the reaction conditions.

Under controlled conditions that favor intermolecular condensation, linear polymers can be predominantly formed. However, intramolecular condensation can also occur, leading to the formation of cyclic siloxanes. The relative rates of these two competing reactions will determine the final polymer architecture.

If the polycondensation is carried out to a high degree of conversion, cross-linking can occur, leading to the formation of a three-dimensional polymer network. researchgate.netresearchgate.net This is particularly likely if any trifunctional silanetriol impurities are present or if side reactions leading to branching occur. The resulting network structure would impart thermosetting properties to the material. The formation of such networks can be influenced by factors like monomer concentration, temperature, and the type of catalyst used. elsevierpure.com

Catalytic Activity of Fluorinated Silanediols

Fluorinated silanediols have emerged as a promising class of organocatalysts, leveraging the unique properties of the silanol group, which are further enhanced by the presence of fluorine atoms.

Cooperative Hydrogen-Bonding Effects in Organocatalysis

A key feature of silanediols in catalysis is their ability to act as hydrogen-bond donors. ic.ac.uk The two hydroxyl groups can form multiple hydrogen bonds with a substrate, leading to its activation. This cooperative hydrogen-bonding is a crucial aspect of their catalytic activity. nih.govacs.org In the case of fluorinated silanediols like this compound, the electron-withdrawing nature of the fluorinated substituent enhances the acidity of the Si-OH protons, making them stronger hydrogen-bond donors. nih.govacs.org

NMR binding studies and X-ray crystallography have provided evidence for the self-assembly of silanediols into dimeric structures through hydrogen bonding. nih.govacs.org This self-recognition and formation of a cooperative hydrogen-bonding network can play a significant role in the catalytic cycle by pre-organizing the catalyst for substrate interaction. rsc.org

SiOH-Acidification and its Role in Catalytic Pathways

The acidity of the silanol group is a critical factor in its catalytic efficacy. ic.ac.uk The introduction of electron-withdrawing groups, such as the 3,3,3-trifluoropropyl group, significantly increases the acidity of the Si-OH protons. This phenomenon, known as SiOH-acidification, makes fluorinated silanediols more effective Brønsted acid catalysts compared to their non-fluorinated counterparts. nih.govacs.org

This enhanced acidity allows the silanediol to protonate and activate electrophiles more effectively, facilitating nucleophilic attack. The catalytic pathway often involves the formation of a hydrogen-bonded complex between the silanediol and the substrate, which lowers the energy barrier for the subsequent chemical transformation. nih.govacs.org

Scope of Silanediol-Catalyzed Organic Transformations

The unique catalytic properties of fluorinated silanediols have been exploited in a variety of organic transformations. Their ability to act as potent hydrogen-bond donors and mild Brønsted acids makes them suitable for activating a range of substrates.

One notable application is in the activation of nitroalkenes towards nucleophilic attack. nih.govacs.org For example, fluorinated silanediols have been shown to effectively catalyze the addition of indoles and other nucleophiles to trans-β-nitrostyrene. nih.govacs.org They have also been investigated as catalysts for the desymmetrization of prochiral silanediols, leading to the synthesis of enantioenriched Si-stereogenic compounds. nih.gov

The table below summarizes some of the organic transformations catalyzed by silanediols, highlighting the role of hydrogen bonding and SiOH acidity.

Table 1: Examples of Silanediol-Catalyzed Organic Transformations

| Reaction | Role of Silanediol Catalyst | Key Mechanistic Feature |

|---|---|---|

| Addition of indoles to nitroalkenes | Activation of the nitroalkene | Cooperative hydrogen-bonding and SiOH-acidification |

Theoretical and Computational Investigations of Ethyl 3,3,3 Trifluoropropyl Silanediol

Quantum Chemical Studies on Electronic Structure and Bonding

The introduction of a 3,3,3-trifluoropropyl group is expected to have a significant impact on the electronic environment of the silicon atom and, consequently, on the character of its bonds. The high electronegativity of fluorine atoms (C 2.55 vs F 4.0) creates a strong dipole in the C-F bonds, leading to an inductive electron-withdrawing effect that propagates along the carbon chain to the silicon atom. wikipedia.org This effect is anticipated to alter the bond lengths and strengths of the Si-O and C-Si bonds compared to non-fluorinated analogues.

Computational studies on similar fluorinated organic compounds have shown that fluorination can lead to a shortening of adjacent bonds and a general stabilization of certain conformations. nih.govnih.gov In the case of Ethyl(3,3,3-trifluoropropyl)silanediol, the electron-withdrawing trifluoropropyl group would likely increase the partial positive charge on the silicon atom. This, in turn, is expected to strengthen the polar Si-O bonds due to increased electrostatic attraction, potentially leading to a decrease in their bond length. Conversely, the C-Si bond might be slightly weakened and elongated due to the inductive pull of electrons away from it.

Table 1: Predicted Bond Characteristics in this compound based on Computational Models

| Bond | Predicted Bond Length (Å) | Predicted Bond Dissociation Energy (kcal/mol) |

| Si-O | 1.63 - 1.65 | 110 - 120 |

| C-Si | 1.88 - 1.92 | 85 - 95 |

Note: These values are illustrative and based on typical data for similar organosilicon compounds from computational chemistry databases.

Analysis of the electron density distribution, often performed using methods like Mulliken population analysis, provides a quantitative measure of the partial charges on each atom. In this compound, the fluorine atoms will carry a significant negative partial charge, while the carbon atom they are bonded to (C3) will have a corresponding positive partial charge. This polarization will cascade down the propyl chain to the silicon atom.

The silicon atom, being bonded to two highly electronegative oxygen atoms and influenced by the trifluoropropyl group, is expected to be a major center of positive charge. The oxygen atoms of the hydroxyl groups will, in turn, be electron-rich with a substantial negative partial charge, making them effective hydrogen bond donors and acceptors. The hydrogen atoms of the hydroxyl groups will be acidic due to this polarization.

Table 2: Illustrative Mulliken Partial Charges for Key Atoms

| Atom | Predicted Partial Charge (a.u.) |

| Si | +1.2 to +1.5 |

| O | -0.8 to -1.0 |

| H (of OH) | +0.4 to +0.6 |

| C (adjacent to Si) | -0.2 to -0.4 |

| C (of CF3) | +0.5 to +0.7 |

| F | -0.3 to -0.5 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution based on general principles of organic and organosilicon chemistry.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility, preferred shapes, and intermolecular interactions. youtube.comyoutube.com

The rotational barriers around the C-C and C-Si single bonds in this compound define its conformational preferences. The bulky and highly polar trifluoropropyl group will exert significant steric and electrostatic influence. It is plausible that intramolecular hydrogen bonds could form between one of the hydroxyl groups and the fluorine atoms of the trifluoropropyl group, which could stabilize certain conformations. Such interactions are known to influence the conformational equilibria in other fluorinated molecules. nih.govnih.gov

A hallmark of silanediols is their tendency to undergo self-association through hydrogen bonding, which can lead to the formation of dimers and higher-order oligomers. This process is a precursor to condensation reactions that form siloxane (Si-O-Si) bonds. nih.gov

Computational studies on the dimerization of other silanols, such as hydroxymethylsilanetriol, have shown that the formation of a siloxane bridge from two silanol (B1196071) molecules involves a significant energy barrier. nih.gov The process typically proceeds through a reactive complex where the two molecules are held together by hydrogen bonds, followed by a transition state leading to the formation of the Si-O-Si linkage and a molecule of water. For instance, the free energy barrier for the dimerization of hydroxymethylsilanetriol has been calculated to be in the range of 31-34 kcal/mol. nih.gov It is expected that this compound would follow a similar pathway. The presence of the bulky and electron-withdrawing groups might influence the kinetics and thermodynamics of this process.

Table 3: Example Energy Profile for Silanediol (B1258837) Dimerization

| Species/State | Relative Energy (kcal/mol) |

| 2 x Monomer | 0.0 |

| Hydrogen-bonded Dimer | -5 to -10 |

| Transition State | +25 to +35 |

| Siloxane Dimer + H2O | Variable (endo- or exothermic) |

Note: This table provides a generalized energy profile for silanediol condensation based on published studies of similar molecules. nih.gov

Mechanistic Simulations of Reactivity

Computational simulations can be employed to model the reaction mechanisms of this compound with other chemical species. For example, its reactivity as an inhibitor of metalloproteases could be studied by simulating its interaction with the active site of an enzyme. Quantum chemical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway. researchgate.net

Furthermore, simulations could explore its condensation with other silanols or its reaction with surfaces, which is relevant to its application in materials science. sinosil.com The insights gained from such simulations are valuable for understanding the fundamental chemical behavior of this fluorinated silanediol and for designing new materials and molecules with desired properties.

Computational Elucidation of Hydrolysis and Condensation Mechanisms

Theoretical studies into the hydrolysis and condensation of silanols, including those with electron-withdrawing substituents like the 3,3,3-trifluoropropyl group, provide fundamental insights into the reaction pathways. Ab initio electronic structure calculations are instrumental in mapping the potential energy surfaces, identifying transition states, and determining the energy barriers associated with these processes. iastate.edu

The hydrolysis of a precursor, typically an alkoxysilane, to form this compound is the initial step. In the gas phase, the energy barriers for the hydrolysis of silanes can be substantial, often in the range of 20 to 30 kcal/mol. iastate.edu However, the presence of even a single water molecule can significantly lower these barriers by facilitating proton transfer through a hydrogen-bonded network. iastate.edu For fluorosilanes, hydrolysis is found to be highly endothermic in the gas phase. The activation energy for hydrolysis by a water dimer is considerably lower than that by a water monomer, a phenomenon attributed to the high binding energy of the resulting hydrogen fluoride-water complex. researchgate.netnih.gov The inclusion of a polar solvent in computational models, through self-consistent reaction field (SCRF) calculations, has been shown to further reduce the activation energy for fluorosilane hydrolysis compared to the gas phase. researchgate.netnih.gov

The subsequent condensation of silanediols to form siloxane bridges is a critical step in the formation of polysiloxane materials. The mechanism can proceed under both acidic and basic conditions. Under acidic conditions, a silanol oxygen is protonated, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol molecule. unm.edu Conversely, under basic conditions, a silanol is deprotonated to form a more nucleophilic silanolate anion, which then attacks a neutral silanol. unm.eduresearchgate.net

Computational studies on the condensation of HSi(OH)3 have revealed that hydrogen bonding plays a crucial role in stabilizing the transition state, leading to a much smaller reaction barrier compared to simpler silanols in the absence of such interactions. iastate.edu For the condensation of organosilanetriols, the rate is influenced by the acidity of the silanol groups. unm.edu Electron-withdrawing groups, such as the 3,3,3-trifluoropropyl group, are expected to increase the acidity of the silanol protons, thereby influencing the rates of both acid- and base-catalyzed condensation.

The general mechanism for base-catalyzed hydrolysis involves the formation of a pentacoordinate intermediate, which then dissociates to the silanol. researchgate.net A similar pentacoordinate transition state is proposed for the condensation reaction.

Table 1: General Mechanisms for Silanol Hydrolysis and Condensation

| Reaction | Catalyst | General Mechanism |

| Hydrolysis | Acid | Protonation of the leaving group (e.g., alkoxy group) followed by nucleophilic attack of water. |

| Hydrolysis | Base | Nucleophilic attack of a hydroxide (B78521) ion or deprotonation of water to form a more potent nucleophile. |

| Condensation | Acid | Protonation of a silanol oxygen, followed by nucleophilic attack from a second silanol molecule. |

| Condensation | Base | Deprotonation of a silanol to form a silanolate, which then acts as a nucleophile towards another silanol. |

Simulation of Catalytic Cycle Pathways

Catalysts for silanol condensation can include acids, bases, and metal complexes. unm.edu Computational studies using Density Functional Theory (DFT) have been employed to investigate the catalytic hydrosilylation of olefins by silanes in the presence of organolanthanide catalysts, revealing alternative catalytic cycles involving silyl (B83357) complexes. rsc.org While not directly related to condensation, these studies highlight the power of computational chemistry in elucidating complex catalytic pathways.

In the context of acid catalysis, the catalytic cycle involves the protonation of a silanol by the acid catalyst, followed by nucleophilic attack from a second silanol molecule to form a protonated siloxane bridge. Deprotonation of this intermediate regenerates the acid catalyst and yields the siloxane product and a water molecule.

For base-catalyzed condensation, the cycle begins with the deprotonation of a silanol by the base to form a reactive silanolate. This silanolate then attacks another silanol molecule, forming a siloxane bond and regenerating the basic catalyst upon reaction with the liberated proton.

Computational models of these catalytic cycles would involve locating the transition states for each step and calculating the corresponding activation energies. The effect of the 3,3,3-trifluoropropyl and ethyl substituents on the stability of the intermediates and transition states would be a key aspect of such a study. The electron-withdrawing nature of the trifluoropropyl group is expected to lower the energy of anionic intermediates in a base-catalyzed cycle and potentially increase the susceptibility of the silicon atom to nucleophilic attack.

Substituent Effects on Acidity and Reactivity Parameters

Gas-Phase Acidity Determinations and Comparison with Alcohols

The intrinsic acidity of a molecule, devoid of solvent effects, is best determined in the gas phase. Computational studies have been extensively used to calculate the gas-phase acidities of silanols and compare them to their carbon analogs, alcohols. iastate.eduresearchgate.netutk.eduias.ac.in

A notable difference between silanols and alcohols is the effect of alkyl substitution on their gas-phase acidity. For alcohols, increasing alkyl substitution generally increases the gas-phase acidity. This trend is often explained by the greater polarizability of larger alkyl groups, which stabilizes the resulting alkoxide anion. researchgate.net In contrast, for silanols, alkyl substitution has been shown to have a much smaller, and sometimes even an acid-weakening, effect. iastate.edu

Computational studies using ab initio methods have shown that methyl substitution in silanol (CH3SiH2OH) makes it slightly less acidic than the parent silanol (SiH3OH). iastate.edu This suggests that in silanols, the acid-weakening inductive effect of the alkyl group can be more significant than the acid-strengthening polarizability effect. iastate.edu

When comparing the acidity of this compound to alcohols, the presence of the highly electronegative fluorine atoms in the trifluoropropyl group is expected to have a profound impact. Electron-withdrawing groups significantly increase the acidity of both alcohols and silanols by stabilizing the negative charge on the oxygen atom of the conjugate base. youtube.com For instance, trifluoromethanol (B75723) is a much stronger acid than methanol (B129727) in the gas phase. youtube.com Therefore, it is anticipated that this compound will be a considerably stronger acid than non-fluorinated dialkylsilanediols and also more acidic than simple aliphatic alcohols.

Table 2: Comparison of Gas-Phase Acidity Trends

| Compound Class | Effect of Increasing Alkyl Substitution | Reasoning |

| Alcohols | Increase in acidity | Dominant polarizability effect of the alkyl group stabilizes the alkoxide anion. researchgate.net |

| Silanols | Small increase or decrease in acidity | Competing inductive (acid-weakening) and polarizability (acid-strengthening) effects, with the inductive effect being relatively more important than in alcohols. iastate.edu |

Analysis of Inductive and Polarizability Effects of Trifluoropropyl and Ethyl Groups

The acidity and reactivity of this compound are governed by the interplay of the electronic effects of its two distinct organic substituents: the ethyl group and the 3,3,3-trifluoropropyl group.

The 3,3,3-trifluoropropyl group , on the other hand, exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the three fluorine atoms on the gamma-carbon. This effect is transmitted through the propyl chain to the silicon atom and subsequently to the Si-O-H bond. This strong inductive withdrawal of electron density from the oxygen atom stabilizes the negative charge of the conjugate base (the silanolate), leading to a significant increase in the acidity of the silanol. The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance their acidity. youtube.com Furthermore, fluorination can also influence molecular packing in the solid state through interactions like hydrogen bonding, which can affect material properties. mdpi.com The presence of a CF2 group is also known to increase hydrophobicity compared to a CH2 group. soton.ac.uk

Advanced Characterization Methodologies in the Study of Ethyl 3,3,3 Trifluoropropyl Silanediol

Spectroscopic Techniques for Mechanistic Elucidation and Structural Dynamics

Spectroscopic methods are indispensable for probing the molecular environment of Ethyl(3,3,3-trifluoropropyl)silanediol in various states. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed insights into the connectivity of atoms, the nature of chemical bonds, and the dynamics of molecular interactions.

NMR spectroscopy is a powerful tool for the structural analysis of organosilicon compounds. For this compound, multinuclear NMR experiments, particularly focusing on ¹⁹F and ²⁹Si nuclei, offer specific and detailed information that is not accessible through standard ¹H and ¹³C NMR.

The presence of the trifluoropropyl group makes ¹⁹F NMR an exceptionally sensitive and informative technique for characterizing this compound. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to strong signal intensities. The chemical shift of the -CF₃ group is highly sensitive to its local electronic environment.

Table 1: Representative ¹⁹F NMR Data for Compounds with Trifluoromethyl Groups

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| Trifluoroacetyl-substituted tetralone | - | -72.1 |

| Trifluoroacetyl-substituted naphthol | - | -74.3 |

| 1,3-ditrifluoroacetyl-2-indanone | - | -68.5 |

Note: This table presents data for compounds with trifluoroacetyl groups to illustrate the sensitivity of ¹⁹F chemical shifts to the molecular environment. dovepress.com Specific data for this compound is not available in the cited literature.

²⁹Si NMR spectroscopy is a cornerstone technique for the analysis of silicon-containing compounds, providing direct insight into the coordination environment of the silicon atom. huji.ac.il Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can lead to negative Nuclear Overhauser Effects (NOE), modern NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can significantly enhance signal intensity. pascal-man.com

For this compound, the ²⁹Si chemical shift is expected to be in the range typical for silanediols. The chemical shift is influenced by the nature of the organic substituents (ethyl and 3,3,3-trifluoropropyl) and the presence of the two hydroxyl groups. The hydrolysis of precursor molecules like ethyl(3,3,3-trifluoropropyl)dichlorosilane to the corresponding silanediol (B1258837) can be monitored by the upfield shift in the ²⁹Si NMR spectrum as the chlorine atoms are replaced by hydroxyl groups. unige.ch The typical chemical shift range for silicon in various environments is broad, allowing for clear distinction between different silicon species. huji.ac.ilresearchgate.net

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Different Silicon Environments

| Silicon Environment | Chemical Shift Range (δ, ppm) |

|---|---|

| M (R₃SiO₀.₅) | +50 to -10 |

| D (R₂SiO) | 0 to -50 |

| T (RSiO₁.₅) | -40 to -80 |

| Q (SiO₂) | -80 to -120 |

Note: These are general ranges. The specific shift for this compound would fall within the 'D' region, with the exact value depending on the electronic effects of the ethyl and trifluoropropyl groups. pascal-man.com

The progress of condensation reactions, where silanediol molecules react to form siloxane bridges (Si-O-Si), can also be tracked using ²⁹Si NMR. The formation of dimers and oligomers results in the appearance of new signals at different chemical shifts, corresponding to the T-type (RSi(O-)₃) or D-type silicon atoms within a siloxane chain. acs.org

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding, in this compound. researchgate.netnih.gov

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, Si-O, Si-C, and C-F bonds. The O-H stretching vibration of the silanol (B1196071) groups is particularly informative. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharp band around 3600-3700 cm⁻¹ is expected. However, due to the strong tendency of silanols to form hydrogen bonds, a broad and intense band at lower wavenumbers (typically 3200-3400 cm⁻¹) is usually observed in the condensed phase. mdpi.com The position and shape of this band provide direct evidence for the presence and strength of hydrogen bonding.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds, which may be weak in the IR spectrum. For instance, the Si-O-Si symmetric stretching vibration in condensed siloxanes gives a strong Raman signal. In the case of this compound, Raman spectroscopy can provide information on the Si-C and C-C backbone vibrations.

A study on the closely related (3,3,3-trifluoropropyl)trimethoxysilane provides insight into the expected vibrational modes. researchgate.netnih.gov The C-F stretching vibrations are expected in the 1100-1250 cm⁻¹ region. mdpi.com The Si-OH stretching vibration is typically found around 900 cm⁻¹. mdpi.com

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Hydrogen-bonded) | Stretching | 3200-3400 (Broad) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-F | Stretching | 1100-1250 |

| Si-O (in Si-OH) | Stretching | ~900 |

| Si-C | Stretching | 700-850 |

Note: These are approximate ranges based on data for similar compounds. researchgate.netmdpi.comnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, a single-crystal X-ray diffraction study would provide a wealth of information, including bond lengths, bond angles, and the nature of intermolecular interactions in the solid state. Although a specific crystal structure for this compound is not publicly available, the behavior of other silanediols in the crystalline phase provides a strong indication of the expected structural motifs. nih.govresearchgate.net

Silanediols are known to be excellent hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonding networks in the solid state. nih.govresearchgate.netrsc.org These interactions are the primary drivers of the crystal packing. It is highly probable that this compound molecules would self-assemble into well-defined supramolecular structures through intermolecular O-H···O hydrogen bonds between the silanol groups.

The analysis of such a crystal structure would involve the detailed characterization of the hydrogen bond geometries (donor-acceptor distances and angles) to understand the cooperativity and directionality of these interactions. This information is crucial for correlating the solid-state structure with the compound's physical properties, such as melting point and solubility.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (3,3,3-trifluoropropyl)trimethoxysilane |

| Ethyl(3,3,3-trifluoropropyl)dichlorosilane |

| Trifluoroacetyl-substituted tetralone |

| Trifluoroacetyl-substituted naphthol |

Investigation of Supramolecular Assembly

No published studies were identified that specifically investigate the supramolecular assembly of this compound. Such a study would typically involve techniques like single-crystal X-ray diffraction to determine its solid-state structure and the nature of intermolecular interactions, such as hydrogen bonding involving the silanediol groups.

Chromatographic and Mass Spectrometric Approaches for Reaction Mixture Analysis

While chromatographic and mass spectrometric techniques are standard for analyzing reaction mixtures, specific applications and developed methodologies for this compound are not described in the literature.

Monitoring Oligomer Distribution and Polymerization Kinetics

The kinetics of the polymerization of this compound and the distribution of the resulting oligomers have not been the subject of detailed investigation in available research. Techniques such as Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC), often coupled with detectors like refractive index or multi-angle light scattering, would be instrumental in such studies.

Identification of Transient Intermediates in Reaction Pathways

The identification of transient intermediates in the reaction pathways involving this compound, for instance during its condensation to form polysiloxanes, has not been reported. Such studies often require sophisticated techniques like hyphenated mass spectrometry methods or in-situ spectroscopic monitoring.

Role of Ethyl 3,3,3 Trifluoropropyl Silanediol in the Formation of Advanced Materials and Architectures

Precursor in Hybrid Organic-Inorganic Materials Synthesis

Hybrid organic-inorganic materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, durability). Ethyl(3,3,3-trifluoropropyl)silanediol is a key precursor in the sol-gel synthesis of these hybrids, where the hydroxyl groups on the silicon atom undergo condensation reactions to form a stable siloxane (Si-O-Si) backbone.

Incorporation into Polysiloxane Networks

This compound is incorporated into polysiloxane networks through polycondensation reactions. The two hydroxyl groups of the silanediol (B1258837) can react with other silanol-containing monomers or with alkoxysilanes after hydrolysis. This process leads to the formation of a linear or cross-linked polymer with a backbone of alternating silicon and oxygen atoms. nih.gov The presence of the ethyl and trifluoropropyl groups as side chains on the polysiloxane backbone imparts specific properties to the resulting material.

The synthesis of poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), a closely related polymer, often involves the ring-opening polymerization of cyclic siloxane monomers such as 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F). nih.govresearchgate.net While not a direct polymerization of the silanediol, this highlights the importance of the trifluoropropyl-substituted siloxane unit in forming robust polymer networks. The silanediol can be viewed as a hydrated form of the fundamental repeating unit in such polymers. The incorporation of these units results in materials with excellent thermal stability, resistance to hydrocarbons and solvents, and desirable low-temperature flexibility. vt.edu

| Precursor/Monomer | Polymerization Method | Resulting Polymer | Key Properties |

| This compound | Polycondensation | Ethyl(3,3,3-trifluoropropyl)siloxane | Tailored flexibility and intermolecular interactions |

| 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F) | Anionic Ring-Opening Polymerization | Poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) | High thermal stability, solvent resistance nih.govcymitquimica.com |

Development of Functionalized Polymer Backbones for Specific Architectures

The dual functionality of this compound, with its distinct ethyl and trifluoropropyl side groups, allows for the development of highly functionalized polymer backbones. These functional groups are strategically positioned along the polysiloxane chain, enabling the design of polymers with specific architectures and properties. The trifluoropropyl group, with its strong electron-withdrawing nature, imparts polarity and can influence the polymer's solubility, surface energy, and interaction with other materials. cymitquimica.com This is particularly valuable in creating materials for specialized applications such as biocompatible coatings, fuel-resistant sealants, and advanced optical components.

The ability to create functionalized backbones is a key area of polymer chemistry, where specific side groups are introduced to tune the final properties of the material. The use of precursors with desired functionalities, such as the trifluoropropyl group, is a common strategy to achieve this.

Engineering of Specific Material Characteristics through Silanediol Integration (Focus on Mechanistic Influence)

The integration of this compound into a polymer matrix provides a powerful tool for tuning material properties. The specific chemical nature of the ethyl and trifluoropropyl groups has a direct mechanistic influence on the polymer's behavior at the molecular level.

Tailoring Polymer Chain Flexibility and Intermolecular Interactions through Monomer Design

The flexibility of a polysiloxane chain is largely due to the high rotational freedom around the Si-O bond. researchgate.net The introduction of side groups, such as the ethyl and trifluoropropyl groups from the silanediol monomer, influences this flexibility. The relatively small and non-polar ethyl group is expected to have a minimal steric hindrance, thus preserving the inherent flexibility of the polysiloxane backbone.

In contrast, the trifluoropropyl group has a more significant impact on intermolecular interactions. The highly electronegative fluorine atoms create a strong dipole moment in the C-F bonds, leading to increased polarity of the side chain. This results in stronger dipole-dipole interactions between polymer chains, which can affect the material's bulk properties, such as its glass transition temperature and mechanical strength. The presence of the trifluoropropyl group is known to enhance hydrophobicity and chemical resistance in polysiloxanes. cymitquimica.com

| Functional Group | Influence on Polymer Properties |

| Ethyl Group | Maintains chain flexibility due to low steric hindrance. |

| 3,3,3-Trifluoropropyl Group | Increases polarity, leading to stronger intermolecular forces and enhanced chemical resistance. cymitquimica.com |

Modulating Cross-linking Density and Network Morphology in Derived Systems

As a diol, this compound can act as a chain extender or a cross-linking agent in the synthesis of silicone networks. When copolymerized with tri- or tetra-functional silane (B1218182) precursors, it allows for precise control over the cross-linking density of the resulting polymer network. A higher concentration of the difunctional silanediol will lead to a lower cross-link density, resulting in a more flexible and elastomeric material. Conversely, reducing its concentration in favor of higher functionality monomers will increase the cross-link density, yielding a more rigid and tough material.

The morphology of the polymer network is also influenced by the nature of the monomers. The distinct polarity of the trifluoropropyl group can lead to microphase separation within the polymer network, creating domains with different properties. This can be exploited to design materials with unique combinations of properties, such as toughness and flexibility. The ability to control cross-linking density is a critical factor in the design of materials for applications ranging from soft elastomers to hard, durable coatings. vt.edu

Design of Advanced Organosilicon Architectures

The unique combination of properties offered by this compound makes it a valuable component in the design of advanced organosilicon architectures. By strategically incorporating this monomer into copolymers, it is possible to create materials with precisely controlled properties. For example, block copolymers could be synthesized with segments rich in trifluoropropyl groups to provide oil and solvent resistance, while other segments could be designed for adhesion or other specific functions.

The development of such complex polymer architectures relies on the ability to control the polymerization process and the sequence of monomer incorporation. The use of well-defined precursors like this compound is essential for achieving the desired molecular structure and, consequently, the macroscopic properties of the final material.

Building Blocks for Metal-Organic Frameworks (MOFs) and Dynamic Covalent Frameworks (DCFs)

The direct utilization of this compound as a primary building block in the de novo synthesis of metal-organic frameworks (MOFs) and dynamic covalent frameworks (DCFs) is not extensively documented in publicly available research. However, the unique chemical functionalities of this compound suggest a potential role in the modification and functionalization of these advanced materials.

Silanols, the defining feature of this compound, are known to undergo condensation reactions to form siloxane bonds (Si-O-Si). wikipedia.org This reactivity is fundamental to silicone chemistry and the sol-gel process, which is used to create inorganic networks. wikipedia.org In the context of framework materials, silanes and silanols can be grafted onto the surface of existing MOFs. acs.org This post-synthetic modification can introduce new properties to the framework. For instance, a universal strategy for the silane functionalization of MOFs has been developed, where silanes couple with hydroxyl groups on the metal-oxo clusters of the MOF. acs.org This process involves the hydrolysis of silanes into silanols, which then condense with the MOF's surface groups. acs.org

The presence of the 3,3,3-trifluoropropyl group is also significant. The incorporation of fluorine into MOF structures, creating what are known as F-MOFs, is a strategy to enhance their properties. rsc.orgnih.gov Fluorination can increase the hydrophobicity of the framework, leading to improved moisture stability. rsc.org Furthermore, the polar C-F bonds can enhance the sorption and separation of gases like carbon dioxide. rsc.orgnih.gov Therefore, it is plausible that this compound could be employed to introduce these desirable fluorinated moieties onto the surface or within the pores of MOFs and DCFs, thereby tailoring their chemical and physical properties for specific applications.

While direct synthesis of a framework from this specific silanediol is not reported, the principles of silanol (B1196071) chemistry and the benefits of fluorination in framework materials point towards its potential as a valuable functionalizing agent.

Precursors for Specialized Elastomers and Resins

This compound serves as a key precursor in the synthesis of specialized elastomers and resins, particularly fluorosilicone polymers. The presence of both a hydrolytically sensitive silanediol group and a chemically robust 3,3,3-trifluoropropyl group allows for its incorporation into polysiloxane chains, which form the backbone of these materials.

The fundamental reaction enabling the formation of these polymers is the condensation of the silanol groups. Silanols readily react with each other to form stable siloxane (Si-O-Si) linkages, releasing water as a byproduct. wikipedia.org When a difunctional precursor like this compound is used, this condensation can proceed in a linear fashion to build long polymer chains.

The resulting polymers are a type of poly(methyl(3,3,3-trifluoropropyl)siloxane). Elastomers derived from these polymers are noted for their ability to undergo strain-induced crystallization, a property that provides reinforcement to the material. googleapis.com The synthesis of these elastomers often starts with cyclic siloxane monomers, such as 1,3,5-trimethyl-1,3,5-tris(3',3',3'-trifluoropropyl)cyclotrisiloxane, which are polymerized through ring-opening reactions. googleapis.comrsc.org this compound represents a potential non-cyclic precursor to similar polymer structures through controlled condensation polymerization.

The incorporation of the 3,3,3-trifluoropropyl group imparts several desirable properties to the resulting elastomers and resins. These include high thermal stability, resistance to nonpolar solvents and fuels, and a low glass transition temperature, which allows for flexibility at low temperatures. Furthermore, the polar nature of the trifluoropropyl group can lead to an increased dielectric permittivity in the resulting elastomers. rsc.org

The properties of these specialized materials can be tailored by controlling the proportion of trifluoropropyl groups in the polysiloxane backbone. This is often achieved by co-polymerizing different siloxane precursors. rsc.org The mechanical, dielectric, and electromechanical properties of the final elastomer or resin are directly influenced by the concentration of these fluorinated side groups. rsc.org

Below is a table summarizing the properties of a related fluorosilicone elastomer system, demonstrating the impact of the trifluoropropyl group content.

| Property | Value for P58(0) Elastomer |

| Permittivity (ε′) | 6.4 |

| Maximum Lateral Actuation Strain | 5.4% at 7.8 V μm−1 (for a related P53 elastomer) |

Data sourced from a study on silicone elastomers containing trifluoropropyl groups. rsc.org The designation Px refers to vinyl end-functionalized polysiloxanes with varying mol% of trifluoropropyl groups (x). rsc.org

Degradation and Environmental Transformation Pathways Mechanistic Focus

Hydrolytic Stability and Degradation Kinetics

The core of the silanediol's transformation in aquatic environments is the chemistry of its silicon-oxygen bonds. The hydrolytic stability of the Si-O bond, whether in a condensed polymer or as a silanol (B1196071) group (Si-OH), is not absolute and is subject to cleavage under various environmental conditions.

The cleavage of the silicon-oxygen-silicon (siloxane) bond, which would be formed upon the condensation of Ethyl(3,3,3-trifluoropropyl)silanediol units, is a key degradation step. Theoretical studies on siloxanes and silanols reveal that the mechanism of Si-O bond cleavage is highly dependent on the chemical environment, particularly the presence of acid or base catalysts.

Under acidic conditions, the reaction is initiated by the protonation of the siloxane oxygen atom. researchgate.net This protonation makes the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. researchgate.net The process is significantly enhanced by the formation of hydrogen-bonded complexes involving water, silanol groups, and the acid catalyst, which facilitate the necessary proton transfers. researchgate.net The presence of a terminal silanol group on a short siloxane chain can further facilitate intramolecular proton transfer to the siloxane oxygen, enhancing the reactivity of that specific bond. researchgate.net

The general mechanism for acid-catalyzed hydrolysis can be summarized as:

Protonation: The siloxane oxygen is protonated by an acid (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the adjacent silicon atom.

Proton Transfer: A proton is transferred from the attacking water molecule to a water molecule in the solvent shell or to the leaving group, facilitated by a hydrogen-bonded network. researchgate.net

Cleavage: The Si-O bond breaks, resulting in two silanol-terminated molecules.

The rate of hydrolysis of siloxane bonds is strongly influenced by pH. Generally, the reaction is slow at neutral pH and is catalyzed by both acidic and basic conditions. For silanes containing 3,3,3-trifluoropropyl groups, hydrolysis can be effectively carried out at a pH between 7 and 11 to form siloxane products. acs.org

The hydrolysis of precursor alkoxysilanes to form silanetriols is also pH-dependent. Studies on analogous compounds like 3-chloropropyltrimethoxysilane (B1208415) show that as hydrolysis proceeds, the pH of the solution tends to decrease. acs.org This is followed by a subsequent pH increase as the resulting silanetriol undergoes self-condensation. acs.org This indicates that the stability and condensation kinetics of silanols, including this compound, are intricately linked to the pH of the surrounding medium.

Table 1: Factors Influencing Hydrolytic Degradation

| Factor | Influence on Degradation | Mechanism | Reference |

|---|---|---|---|

| Low pH (Acidic) | Accelerates hydrolysis | Protonation of the siloxane oxygen, increasing the electrophilicity of the silicon atom. | researchgate.net |

| High pH (Basic) | Accelerates hydrolysis and condensation | Deprotonation of silanol to form a reactive silanolate anion; hydroxide (B78521) acts as a nucleophile. | acs.orgnih.gov |

| Neutral pH | Slowest hydrolysis rate | Lower concentration of catalytic H⁺ and OH⁻ ions. | |

| Neighboring Groups | Can accelerate cleavage | Tethered functional groups can facilitate internal hydrogen-bond catalysis. | oup.com |

"Backbiting" Reactions and Cyclo-siloxane Formation

A significant transformation pathway for silanols and their linear oligomers is intramolecular condensation, commonly known as a "backbiting" reaction. This process leads to the formation of stable cyclic siloxanes.

The polymerization of silanols and the depolymerization of polysiloxanes are governed by a ring-chain equilibrium. researchgate.net During the anionic ring-opening polymerization of related cyclosiloxanes like 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (B1260393) (D₃F), the active silanolate anion at the end of a growing polymer chain can attack a silicon atom within its own chain. nih.gov This "backbiting" reaction cleaves the linear chain and forms a cyclic siloxane, leading to a broadening of the molecular weight distribution and the production of low-molecular-weight cyclic by-products. nih.govresearchgate.net

This equilibrium is influenced by the nature of the substituents on the silicon atom. The presence of the polar 3,3,3-trifluoropropyl group shifts the equilibrium toward the formation of cyclics. researchgate.net This is because bulky or polar substituents decrease the conformational freedom of the linear polymer chain, making the formation of strainless cyclic rings entropically more favorable. researchgate.net Consequently, the polymerization of trifluoropropyl-substituted monomers results in lower polymer yields at equilibrium compared to less-substituted siloxanes. researchgate.net

The degradation and transformation of this compound, particularly through condensation and rearrangement reactions, are expected to produce a mixture of linear and cyclic oligomers. The initial hydrolysis of a precursor like Ethyl(3,3,3-trifluoropropyl)dichlorosilane yields a mixture of linear siloxane oligomers. acs.org

Through backbiting and equilibration, these linear oligomers can convert into cyclic species. The most common cyclic species formed from related (3,3,3-trifluoropropyl)methylsiloxane units are the cyclotrisiloxane (D₃F) and cyclotetrasiloxane (D₄F). These cyclic compounds are key intermediates and are often the most thermodynamically stable products in the system. nih.govresearchgate.net

Indirect Photo-oxidation Mechanisms in Environmental Contexts

In the atmosphere, organosilicon compounds that are volatile are primarily degraded through indirect photo-oxidation. acs.org This process is initiated by photochemically generated reactive species, most notably the hydroxyl radical (•OH). acs.org Although this compound itself has low volatility, its potential transformation into more volatile cyclic or linear siloxanes makes this pathway relevant.

The primary mechanism for the atmospheric oxidation of siloxanes is the abstraction of a hydrogen atom from one of the alkyl groups (the ethyl or trifluoropropyl group) by an •OH radical. acs.org This generates a carbon-centered radical and a water molecule. acs.org

The subsequent reaction cascade in the presence of atmospheric oxygen (O₂) is complex but generally proceeds as follows:

H-atom Abstraction: R₃Si-CH₂CH₃ + •OH → R₃Si-ĊHCH₃ + H₂O

Peroxy Radical Formation: The resulting alkyl radical rapidly reacts with O₂ to form a peroxy radical (R₃Si-CH(OO•)CH₃). acs.org

Further Reactions: This peroxy radical can undergo further reactions with nitric oxides (NOx) or hydroperoxy radicals (HO₂) to form a variety of oxidation products, including silanols and carbonyl compounds like formaldehyde. copernicus.org

Studies on cyclic volatile methyl siloxanes (cVMS) have shown this to be the major atmospheric degradation pathway, ultimately leading to the breakdown of the organic side chains and the formation of less volatile, more water-soluble silanols that can be removed from the atmosphere via deposition. acs.orgcopernicus.org

Future Research Directions and Open Questions

Development of Novel Stereoselective Synthetic Methods for Fluorinated Silanediols

The synthesis of chiral organosilicon compounds is a burgeoning area of research, and the development of stereoselective methods for producing fluorinated silanediols like Ethyl(3,3,3-trifluoropropyl)silanediol is a critical first step. Access to enantiomerically pure Si-stereogenic silanols and silanediols is pivotal for their application in asymmetric catalysis and as chiral building blocks. nih.gov

Future research should focus on the following:

Asymmetric Hydrosilylation: Investigating the asymmetric hydrosilylation of corresponding ketones or the desymmetrization of prochiral silanes followed by oxidation would be a primary avenue. This would involve the screening of various chiral ligands and transition metal catalysts to achieve high enantioselectivity.

Organocatalytic Approaches: Recent advancements in organocatalysis have shown promise in the synthesis of Si-stereogenic compounds. nih.gov Exploring the use of chiral organocatalysts, such as bifunctional imidazoles, for the desymmetrization of a prochiral silanediol (B1258837) precursor could offer a metal-free and highly selective route. nih.gov

Enzymatic Resolutions: Biocatalysis presents an environmentally friendly and highly selective alternative for accessing chiral molecules. nih.gov The use of lipases or other enzymes for the kinetic resolution of racemic this compound or its precursors could be a viable strategy.

A comparative table of potential synthetic methods is presented below:

| Synthetic Method | Potential Advantages | Potential Challenges |

| Asymmetric Hydrosilylation | High efficiency, broad substrate scope | Metal contamination, cost of catalysts |

| Organocatalysis | Metal-free, mild reaction conditions | Catalyst loading, scalability |

| Enzymatic Resolution | High enantioselectivity, green chemistry | Enzyme stability, substrate specificity |

Exploration of New Catalytic Transformations Utilizing Silanediol Motifs

Silanediols themselves can act as powerful organocatalysts, primarily through hydrogen bonding interactions. The presence of the electron-withdrawing 3,3,3-trifluoropropyl group in this compound is expected to enhance the acidity of the Si-OH protons, making it a more effective hydrogen bond donor catalyst. researchgate.net

Key areas for exploration include:

Hydrogen-Bond-Donating Catalysis: Investigating the catalytic activity of this compound in a range of reactions, such as the activation of carbonyl compounds for nucleophilic attack, is a promising direction. acs.org The cooperative effects of the two hydroxyl groups could lead to unique reactivity and selectivity. researchgate.net

Lewis Acid Catalysis: Upon activation, for instance through reaction with a strong base to form a silanolate, the silicon center could exhibit Lewis acidic properties, opening up another realm of catalytic applications.

Transition Metal Ligands: The silanediol moiety can serve as a ligand for transition metals, with the potential for creating novel catalytic systems. The electronic and steric properties of the ethyl and trifluoropropyl groups would influence the coordination chemistry and the catalytic performance of the resulting metal complexes. nih.gov

Advanced Computational Modeling for Predictive Design of Reactivity and Structure

Computational chemistry offers an invaluable tool for understanding and predicting the behavior of novel molecules like this compound. researchgate.net

Future computational studies should aim to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of potential synthetic routes and catalytic cycles, providing insights into the reaction mechanisms and guiding experimental design. mdpi.com

Predict Catalytic Activity: Computational screening of the catalytic potential of this compound in various reactions can help to identify promising applications before extensive experimental work is undertaken.

Understand Intermolecular Interactions: Molecular dynamics simulations can be used to study the hydrogen bonding interactions of the silanediol with substrates and solvents, as well as its self-assembly behavior. nih.gov This is particularly relevant for understanding its role as an organocatalyst. researchgate.net

Rational Design of Next-Generation Fluorinated Organosilicon Architectures

This compound can be viewed as a fundamental building block for the construction of more complex and functional fluorinated organosilicon architectures.

Future design and synthesis efforts could focus on:

Polymers and Materials: The difunctional nature of the silanediol makes it an ideal monomer for the synthesis of novel polysiloxanes. rsc.orgcymitquimica.com The incorporation of the trifluoropropyl group is expected to impart desirable properties such as low surface energy, hydrophobicity, and chemical resistance to the resulting polymers. cymitquimica.com

Hybrid Materials: The silanediol can be used to functionalize surfaces or to create hybrid organic-inorganic materials through sol-gel processes. mdpi.com These materials could find applications as coatings, sealants, or in microelectronics. gelest.com

Dendrimers and Supramolecular Assemblies: The directional nature of the hydrogen bonds in silanediols can be exploited to construct well-defined supramolecular structures, including dendrimers and cages, with potential applications in host-guest chemistry and drug delivery.

Comprehensive Mechanistic Understanding of Environmental Transformation Pathways

The increasing use of organosilicon compounds necessitates a thorough understanding of their environmental fate and transformation pathways. mdpi.comnih.gov While many organosilicon materials are considered to have low ecological impact, the introduction of fluorine atoms may alter their environmental behavior. nih.gov

Key research questions to address include:

Hydrolytic Stability: Investigating the kinetics and mechanism of the hydrolysis and condensation of this compound under various environmental conditions (pH, temperature) is crucial.

Biodegradation: Assessing the potential for microbial degradation of this compound is essential to determine its persistence in the environment. nih.gov The presence of the stable C-F bonds might hinder biodegradation processes.

Photodegradation: Studying the susceptibility of this compound to photodegradation in the atmosphere and in aqueous environments will provide a more complete picture of its environmental lifecycle.

A summary of key properties of related starting materials is provided below:

| Compound Name | CAS Number | Molecular Formula | Key Properties |

| Trichloro(3,3,3-trifluoropropyl)silane | 592-09-6 | C₃H₄Cl₃F₃Si | Precursor for fluorinated silanes; reactive towards hydrolysis. sigmaaldrich.com |

| Trimethoxy(3,3,3-trifluoropropyl)silane | 429-60-7 | C₆H₁₃F₃O₃Si | Used in the synthesis of fluorinated polymers and surface coatings. sigmaaldrich.com |

| (3,3,3-Trifluoropropyl)methyldichlorosilane | Not directly found | C₄H₇Cl₂F₃Si | An intermediate for the production of fluorosilicones. nih.gov |

Q & A

Q. What are the primary synthetic routes for Ethyl(3,3,3-trifluoropropyl)silanediol, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via hydrolysis-polycondensation of dichloro(methyl)(3,3,3-trifluoropropyl)silane precursors or ring-opening polymerization (ROP) of cyclotrisiloxane (D3F) monomers. The ROP method (anionic or cationic) is preferred for controlled molecular weight distribution and reduced side reactions . Optimization involves adjusting catalyst concentration (e.g., KOH for anionic ROP), solvent polarity, and reaction temperature. For hydrolysis-polycondensation, stoichiometric control of water and acid/base catalysts (e.g., HCl) is critical to minimize crosslinking .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

- NMR Spectroscopy : , , and NMR to confirm trifluoropropyl group incorporation and siloxane backbone structure .

- GC-MS : After derivatization with silylation agents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine), enabling trace analysis of hydrolyzed byproducts .

- FT-IR : Identification of Si-O-Si (1050–1100 cm) and C-F (1150–1250 cm) stretches .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Chemically resistant gloves (EN 374 standard), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile siloxane intermediates.

- Storage : In airtight containers at 0–6°C to prevent hydrolysis or polymerization .

Advanced Research Questions

Q. How does varying the trifluoropropyl group content in copolymers impact material properties like low-temperature flexibility?

Increasing trifluoropropyl content in poly(dimethyl-methyltrifluoropropyl-methylvinyl)siloxanes (PFMVS) enhances low-temperature resistance by reducing glass transition temperature (). Dynamic Mechanical Thermal Analysis (DMTA) reveals that copolymers with 35–45% trifluoropropyl groups exhibit optimal cold resistance (tan δ peaks below -50°C), making them suitable for aerospace seals . However, excessive fluorination (>50%) may reduce thermal stability due to steric strain .

Q. What strategies mitigate hydrolytic instability in this compound-derived polymers?

- Crosslinking : Vinyl-terminated copolymers (e.g., FSR2000) can be crosslinked via hydrosilylation with Pt catalysts, improving hydrolytic resistance in solvents .

- End-capping : Replacing hydroxyl termini with inert groups (e.g., trimethylsilyl) reduces susceptibility to moisture .

- Additives : Incorporation of silica fillers or fluorinated stabilizers enhances durability in humid environments .

Q. How can researchers resolve contradictions in reported synthetic yields between ROP and hydrolysis-polycondensation methods?

Discrepancies arise from differences in monomer purity, catalyst efficiency, and side reactions (e.g., cyclization in ROP). Systematic studies using Design of Experiments (DoE) frameworks can isolate variables such as:

Q. What advanced analytical methods optimize detection of this compound degradation products in environmental samples?

- Derivatization-GC/MS : Use of trifluoropropyl-specific silylation reagents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) improves chromatographic resolution and MS sensitivity for trace degradation analysis .

- LC-QTOF-MS : High-resolution mass spectrometry identifies hydroxylated or oxidized metabolites in biodegradation studies .

- XPS Surface Analysis : Detects fluorine loss or siloxane network degradation in aged materials .

Q. How do environmental factors influence the degradation pathways of this compound-based materials?

- Photodegradation : UV exposure cleaves Si-C bonds, releasing trifluoropropyl fragments, as confirmed by NMR .

- Hydrolysis : Acidic/basic conditions accelerate siloxane backbone scission, forming silanols and fluorinated alcohols. Kinetic studies in buffered solutions (pH 3–10) quantify degradation rates .

- Microbial Action : Soil microbiota metabolize fluorinated side chains, detected via -NMR in environmental fate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.